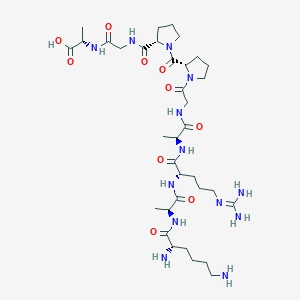

H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH

Beschreibung

Nomenclature and Classification of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH as a Decapeptide

The nomenclature of this compound follows the standard conventions of peptide chemistry. The "H-" at the beginning indicates a free amino group (-NH2) at the N-terminus, which in this case belongs to the lysine (B10760008) (Lys) residue. The "-OH" at the end signifies a free carboxyl group (-COOH) at the C-terminus, belonging to the final alanine (B10760859) (Ala) residue. The sequence of amino acids is read from the N-terminus to the C-terminus.

This peptide is classified as a decapeptide because it is composed of ten amino acid residues. The specific sequence is Lysine - Alanine - Arginine - Alanine - Glycine (B1666218) - Proline - Proline - Glycine - Alanine. Each of these amino acids is linked to the next by a peptide bond.

The constituent amino acids of this decapeptide can be categorized based on the properties of their side chains. ncert.nic.inkhanacademy.org Lysine and Arginine are basic, positively charged amino acids. Alanine is a nonpolar, aliphatic amino acid. Glycine is the simplest amino acid, with a single hydrogen atom as its side chain, providing conformational flexibility. Proline is unique in that its side chain is a cyclic structure that connects back to the peptide backbone, imparting significant conformational rigidity. wikipedia.org

Below is a table detailing the amino acids present in the decapeptide:

| Amino Acid | 3-Letter Code | 1-Letter Code | Classification |

| Lysine | Lys | K | Basic, Positively Charged |

| Alanine | Ala | A | Nonpolar, Aliphatic |

| Arginine | Arg | R | Basic, Positively Charged |

| Glycine | Gly | G | Nonpolar, Aliphatic |

| Proline | Pro | P | Nonpolar, Cyclic |

Based on its composition, the physicochemical properties of this compound can be theoretically calculated.

| Property | Value |

| Molecular Formula | C₄₃H₇₅N₁₅O₁₁ |

| Molecular Weight | 994.15 g/mol |

| Theoretical Isoelectric Point (pI) | 11.49 |

Note: These properties are calculated based on the amino acid sequence and may vary slightly from experimentally determined values.

Academic Context of Peptides: Structural Motifs and Functional Diversity

Peptides are fundamental players in a vast range of biological processes. Their functional diversity is a direct consequence of their structural variety, which is dictated by the sequence and properties of their constituent amino acids. nih.gov Short, linear motifs within proteins and peptides are often responsible for specific biological functions, such as mediating protein-protein interactions or acting as signaling molecules. nih.gov

The peptide this compound contains several interesting structural motifs that are subjects of academic research:

Dipeptide Pro-Pro Sequence: The presence of two consecutive proline residues is a significant structural feature. Polyproline motifs can adopt a unique helical structure known as a polyproline II (PPII) helix, which is a left-handed helix that is more extended than the more common alpha-helix. embopress.org These structures are often involved in protein-protein interactions, acting as recognition sites for specific protein domains. The synthesis of proteins containing consecutive proline residues can sometimes lead to ribosomal stalling, a phenomenon that is overcome by specialized translation factors. embopress.org

Lys-Arg Motif: The sequence contains both lysine and arginine, two positively charged amino acids. Arginine/lysine-rich motifs are known to be crucial for various biological functions. embopress.org They are often found in DNA- and RNA-binding proteins, where the positive charges interact with the negatively charged phosphate (B84403) backbone of nucleic acids. wikipedia.org Furthermore, these motifs are characteristic of many cell-penetrating peptides (CPPs), which are able to translocate across cell membranes. nih.gov The guanidinium (B1211019) group of arginine, in particular, is noted for its strong ability to form hydrogen bonds and interact with membrane lipids. nih.govnih.gov

The combination of a flexible glycine residue, rigid proline residues, and positively charged lysine and arginine residues suggests that this decapeptide could adopt a specific three-dimensional structure that is key to its potential function.

Significance of Investigating Short Peptide Sequences in Biochemical and Biophysical Research

The investigation of short peptide sequences like this compound is of considerable importance in several areas of scientific research:

Drug Discovery and Development: Many naturally occurring peptides have therapeutic properties. Synthetic peptides can be designed to mimic or inhibit the actions of these natural peptides, leading to the development of new drugs. Proline-rich antimicrobial peptides (PrAMPs), for example, are a class of peptides being investigated as potential new antibiotics. nih.govnih.gov The presence of proline and basic residues in this compound makes it a sequence of interest in this context.

Biomaterial Science: The self-assembly properties of peptides are being harnessed to create novel biomaterials for applications in tissue engineering, drug delivery, and nanotechnology. The specific sequence of a peptide dictates how it will interact with other molecules and with itself to form larger structures.

Eigenschaften

CAS-Nummer |

646062-20-6 |

|---|---|

Molekularformel |

C35H61N13O10 |

Molekulargewicht |

823.9 g/mol |

IUPAC-Name |

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C35H61N13O10/c1-19(45-31(54)23(10-6-14-40-35(38)39)46-29(52)20(2)44-30(53)22(37)9-4-5-13-36)28(51)42-18-27(50)47-15-8-12-25(47)33(56)48-16-7-11-24(48)32(55)41-17-26(49)43-21(3)34(57)58/h19-25H,4-18,36-37H2,1-3H3,(H,41,55)(H,42,51)(H,43,49)(H,44,53)(H,45,54)(H,46,52)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

KXBBPTFLASTMGJ-HUVRVWIJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh

Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH

Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides of this nature due to its efficiency and the ability to automate the process. csic.es The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. biosynth.com

Fmoc/tBu Strategy Optimization for this compound

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach in modern SPPS. americanpeptidesociety.org It relies on the use of the base-labile Fmoc group for temporary protection of the α-amino group of the incoming amino acid and acid-labile tert-butyl-based protecting groups for the side chains of reactive amino acids. csic.es For the synthesis of this compound, this would involve Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, and other standard protected amino acids.

Key Optimization Considerations:

Proline-Rich Sequences: The presence of a Pro-Pro motif can present synthetic challenges due to steric hindrance and the potential for incomplete couplings. Optimization may involve extended coupling times or the use of stronger coupling reagents for these specific residues. nih.gov The use of pseudoproline dipeptides can also be a valuable strategy to disrupt aggregation and improve coupling efficiency in proline-rich regions. sigmaaldrich.com

Arginine Coupling: The guanidinium (B1211019) side chain of arginine is typically protected with the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. mdpi.com While effective, its removal requires strong acidic conditions, and its presence can sometimes hinder coupling reactions.

Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com Incomplete deprotection can lead to deletion sequences, so ensuring complete removal at each step is critical.

Table 1: Typical Protecting Groups in Fmoc/tBu Synthesis of this compound

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group |

|---|---|---|

| Lysine (B10760008) (Lys) | Fmoc | Boc (tert-butyloxycarbonyl) |

| Alanine (B10760859) (Ala) | Fmoc | None |

| Arginine (Arg) | Fmoc | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Glycine (B1666218) (Gly) | Fmoc | None |

Merrifield (Boc/Bzl) Strategy Considerations for this compound

The original Merrifield strategy, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection, is an alternative approach. americanpeptidesociety.org

Key Considerations:

Harsher Conditions: This strategy employs strong acids like trifluoroacetic acid (TFA) for the repeated removal of the Boc group in each cycle. americanpeptidesociety.org The final cleavage from the resin and removal of side-chain protecting groups often requires very strong, hazardous acids like hydrofluoric acid (HF). csic.es

Arginine Protection: In Boc chemistry, the arginine side chain is commonly protected with groups like tosyl (Tos) or nitro (NO2). mdpi.compeptide.com

Compatibility: While historically significant, the harsh conditions of the Boc/Bzl strategy can lead to side reactions and may not be ideal for complex peptides or those with sensitive modifications. nih.gov However, for certain sequences, it can offer advantages in preventing specific side reactions that might occur under the basic conditions of the Fmoc strategy. americanpeptidesociety.org

Table 2: Comparison of Fmoc/tBu and Boc/Bzl Strategies

| Feature | Fmoc/tBu Strategy | Merrifield (Boc/Bzl) Strategy |

|---|---|---|

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Deprotection Conditions | Mild base (e.g., piperidine) | Moderate acid (e.g., TFA) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Advantages | Milder conditions, automation-friendly | Can prevent base-catalyzed side reactions |

| Disadvantages | Potential for base-related side reactions | Harsh conditions, use of hazardous reagents |

Role of Linkers and Resins in this compound Synthesis

The choice of resin and the linker that attaches the peptide to it is crucial as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.comnih.gov

For a C-terminal Carboxylic Acid (OH): To synthesize this compound, a resin with a linker that yields a carboxylic acid upon cleavage is necessary. The Wang resin is a common choice for this purpose. biotage.comiris-biotech.de It consists of a p-alkoxybenzyl alcohol linker attached to a polystyrene support. biosynth.com The peptide is cleaved from the Wang resin using a strong acid like TFA, which simultaneously removes the side-chain protecting groups in the Fmoc/tBu strategy. iris-biotech.de Another option is the 2-chlorotrityl chloride (2-CTC) resin , which allows for the cleavage of the peptide under very mild acidic conditions, potentially leaving the side-chain protecting groups intact if desired. biotage.comsigmaaldrich.com

Resin Matrix: The polymer support itself, typically polystyrene, must swell appropriately in the solvents used for synthesis to allow for efficient diffusion of reagents. biosynth.com

Coupling Reagent Selection and Efficiency for this compound Elongation

Coupling reagents are essential for activating the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amino group of the resin-bound peptide chain. bachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are foundational coupling reagents. peptide.comtandfonline.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and minimize side reactions, particularly racemization. peptide.comtandfonline.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble in common solvents. tandfonline.com

Onium Salts: Phosphonium and aminium/uronium salts are highly efficient coupling reagents.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are effective and widely used. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is even more reactive than HBTU and is particularly useful for difficult couplings, such as those involving sterically hindered amino acids or the Pro-Pro motif in this sequence. peptide.comresearchgate.net It is known to react faster with less epimerization. researchgate.net

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure that offers high efficiency and a better safety profile compared to benzotriazole-based reagents. acs.org

Table 3: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DIC, DCC, EDC | Cost-effective; often require an additive (e.g., OxymaPure) to suppress racemization. peptide.comwikipedia.org |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency; less hazardous byproducts than some older reagents. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Very high reactivity and speed; suitable for difficult couplings. bachem.comcreative-peptides.com HATU is generally more efficient than HBTU. researchgate.net |

Microwave-Assisted SPPS for this compound

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate the synthesis process and improve the purity of the final product. luxembourg-bio.comcreative-peptides.com

Mechanism: Microwave energy directly and rapidly heats the solvent and reagents, leading to a significant increase in the rates of both the coupling and deprotection steps. creative-peptides.comyoutube.com

Benefits: This technique is particularly beneficial for synthesizing "difficult" sequences, such as those prone to aggregation or containing sterically hindered amino acids like the Pro-Pro motif in the target peptide. luxembourg-bio.comrsc.org The rapid heating can help to break up secondary structures that may form on the resin, improving reagent accessibility. luxembourg-bio.com

Efficiency: MW-SPPS can dramatically reduce synthesis times from days to hours while often yielding a purer crude product. creative-peptides.comyoutube.com For challenging couplings, microwave irradiation can drive reactions to completion where conventional methods might fail. ambiopharm.com

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

While less common for routine peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative route. This classical approach involves carrying out all reactions in solution, with purification of the intermediate peptide at each step.

Fragment Condensation: For a nonapeptide like this compound, a convergent strategy using fragment condensation would be the most practical LPPS approach. springernature.com This involves synthesizing smaller peptide fragments (e.g., two or three smaller peptides that make up the final sequence) separately and then coupling them together. researchgate.net For instance, one might synthesize the fragments H-Lys(Boc)-Ala-Arg(Pbf)-Ala-OH and H-Gly-Pro-Pro-Gly-Ala-OH and then couple them.

Challenges: A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. bachem.com This can be minimized by choosing a fragment that ends in glycine or proline, as these amino acids are not chiral or are conformationally restricted, respectively. The presence of two proline residues and a glycine in the C-terminal portion of the target peptide makes it a candidate for a fragment condensation approach with a lower risk of racemization.

Advantages: LPPS can be advantageous for large-scale synthesis where the cost of the solid support can be prohibitive. It also avoids issues related to the solid support, such as steric hindrance and aggregation on the resin. However, it is generally more time-consuming and labor-intensive than SPPS due to the need for purification after each step. springernature.com

Fragment Condensation Strategies for this compound

The synthesis of longer peptides like this compound can be efficiently achieved through fragment condensation, a convergent strategy where shorter, protected peptide segments are synthesized independently and then coupled together. advancedchemtech.comthieme-connect.com This approach offers significant advantages over linear, stepwise solid-phase peptide synthesis (SPPS), particularly for sequences longer than 20-30 amino acids. thieme-connect.com Key benefits include the ability to purify intermediate fragments, which can lead to a purer final product and simplified purification by separating the target molecule from deletion sequences that are very similar in size. thieme-connect.comnih.gov

For the nonapeptide this compound, several logical fragmentation points can be considered to optimize synthesis. The selection of fragments often aims to minimize the risk of racemization at the C-terminal amino acid of the coupling fragment. Glycine and Proline residues are ideal C-terminal amino acids for fragments as they are not susceptible to racemization.

A common strategy involves a [3+6], [4+5], or a [2+3+4] fragment approach. For instance, the presence of Glycine at position 5 and Proline at position 6 provides strategic locations for fragmentation.

Interactive Table 1: Potential Fragment Condensation Strategies Below are potential fragmentation schemes for the synthesis of this compound.

| Strategy | Fragment 1 | Fragment 2 | Fragment 3 | Coupling Point | Rationale |

| [4+5] | H-Lys(P)-Ala-Arg(P)-Ala-OH | H-Gly-Pro-Pro-Gly-Ala-OH | - | Ala(4)-Gly(5) | Balances fragment size. Glycine as the N-terminal of the second fragment minimizes steric hindrance during coupling. |

| [6+3] | H-Lys(P)-Ala-Arg(P)-Ala-Gly-Pro-OH | H-Pro-Gly-Ala-OH | - | Pro(6)-Pro(7) | Proline at the C-terminus of the first fragment prevents racemization. |

| [2+4+3] | H-Lys(P)-Ala-OH | H-Arg(P)-Ala-Gly-Pro-OH | H-Pro-Gly-Ala-OH | Ala(2)-Arg(3) and Pro(6)-Pro(7) | Utilizes smaller, more easily synthesized and purified fragments. Proline at the C-terminus of the second fragment prevents racemization. |

| (P) denotes a side-chain protecting group. |

The fragments are synthesized, purified, and then coupled in solution or on a solid support. thieme-connect.comresearchgate.net The coupling reaction typically employs reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. researchgate.net

Chemo-Enzymatic Peptide Synthesis (CEPS) Potential for this compound

Chemo-Enzymatic Peptide Synthesis (CEPS) is an emerging strategy that combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach often involves the chemical synthesis of peptide fragments, which are then joined together using enzymes such as proteases or engineered ligases. acsgcipr.orgrsc.org

For the synthesis of this compound, CEPS offers a promising alternative to purely chemical methods. researchgate.net The process would typically involve the solid-phase or solution-phase synthesis of two or more protected or unprotected peptide fragments. These fragments would then be subjected to enzymatic ligation in an aqueous medium. youtube.com Enzymes like omniligase-1, an engineered subtiligase variant, have demonstrated broad substrate scope and high efficiency in forming peptide bonds between fragments, irrespective of the amino acid sequence at the ligation junction. rsc.orgnih.gov

The key advantages of using CEPS for this nonapeptide include:

High Selectivity : Enzymes catalyze the formation of the correct peptide bond with exceptional chemo- and regioselectivity, avoiding the need for extensive side-chain protection. nih.gov

Milder Conditions : Reactions are performed in aqueous buffers at or near neutral pH and room temperature, which minimizes racemization and degradation of sensitive residues. nih.govyoutube.com

Greener Process : The use of water as a solvent and the reduction in protection/deprotection steps significantly decrease chemical waste. rsc.orgresearchgate.net

Interactive Table 3: Comparison of Synthetic Methodologies A comparison between traditional chemical synthesis and a potential CEPS approach.

| Feature | Purely Chemical Synthesis (SPPS/Solution) | Chemo-Enzymatic Peptide Synthesis (CEPS) |

| Catalyst | Chemical coupling reagents (e.g., HBTU, PyBOP) | Enzymes (e.g., Ligases, Proteases) |

| Solvents | High volumes of organic solvents (DMF, DCM) rsc.org | Primarily aqueous buffers youtube.com |

| Protecting Groups | Extensive side-chain protection required creative-peptides.com | Minimal or no side-chain protection needed for ligation |

| Reaction Conditions | Often harsh (strong acids/bases) nih.gov | Mild (neutral pH, ambient temperature) nih.gov |

| Byproducts | Coupling reagent byproducts, protecting group cleavage waste | Minimal, primarily water |

| Racemization Risk | Higher, especially at activated carboxyl groups | Significantly lower due to enzyme stereospecificity |

A potential CEPS route could involve the synthesis of H-Lys-Ala-Arg-Ala-Gly-OH and H-Pro-Pro-Gly-Ala-OH fragments, followed by an enzyme-catalyzed ligation between the Gly(5) and Pro(6) residues.

Sustainability Considerations in this compound Synthesis

The synthesis of peptides is notoriously resource-intensive, often generating substantial chemical waste. advancedchemtech.comgcande.org Traditional methods like SPPS can use vast quantities of hazardous solvents and reagents, with estimates suggesting that producing 1 kg of a peptide drug can generate tons of waste. advancedchemtech.comgcande.org Therefore, incorporating green chemistry principles into the synthesis of this compound is a critical consideration. rsc.orgacs.org

Key areas for improving sustainability include:

Solvent Choice : Replacing hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) is a primary goal. rsc.org Greener alternatives such as propylene (B89431) carbonate or γ-valerolactone (GVL) have been successfully used in both solution and solid-phase synthesis. rsc.orgacs.org Aqueous peptide synthesis, although challenging due to the poor solubility of protected amino acids, represents the ideal green solvent approach. acs.orgnih.gov

Convergent Synthesis : As discussed, fragment condensation strategies are inherently more sustainable than linear synthesis. They reduce the total number of synthetic steps on the main peptide chain, which decreases cumulative waste from repeated coupling and deprotection cycles. advancedchemtech.com

Atom Economy : Optimizing reactions to maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. nih.gov CEPS contributes significantly here by eliminating the need for protecting groups and coupling agents, which constitute a large portion of the reactant mass but are discarded as waste.

Process Technology : Shifting from traditional batch processing to continuous flow chemistry can enhance efficiency, reduce reagent excess, minimize waste, and allow for better control over reaction parameters. oxfordglobal.com

Interactive Table 4: Green Chemistry Approaches in Peptide Synthesis This table summarizes sustainable practices applicable to the synthesis of the target peptide.

| Sustainability Aspect | Traditional Approach | Greener Alternative |

| Solvents | DMF, DCM, Piperidine rsc.org | Propylene Carbonate, GVL, Ethanol, Water advancedchemtech.comrsc.orgacs.org |

| Synthesis Strategy | Linear Stepwise Synthesis | Convergent Fragment Condensation advancedchemtech.com |

| Catalysis/Coupling | Stoichiometric chemical reagents | Catalytic enzymes (CEPS), recyclable catalysts |

| Protecting Groups | Heavy reliance on protecting groups requiring harsh cleavage (e.g., TFA) nih.gov | Minimal or transient protecting groups, enzymatic ligation nih.govnih.gov |

| Process | Batch manufacturing | Continuous flow chemistry oxfordglobal.com |

| Purification | High-volume solvent chromatography | Membrane-based separations, bioaffinity chromatography oxfordglobal.com |

By implementing these strategies, the synthesis of this compound can be made more environmentally friendly and cost-effective, aligning with the growing demand for sustainable practices in the pharmaceutical and chemical industries. rsc.org

Structural Elucidation and Characterization of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh

Primary Structure Verification of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH

The primary structure, the linear sequence of amino acids, is the foundational level of a peptide's architecture. Its verification is a critical step in characterization, ensuring the correct synthesis and purity of the molecule.

Amino Acid Analysis (AAA) for Compositional Confirmation

Amino Acid Analysis (AAA) is a cornerstone technique used to determine the amino acid composition of a peptide. This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified. For this compound, AAA would be expected to confirm the presence and relative ratios of Lysine (B10760008), Alanine (B10760859), Arginine, Glycine (B1666218), and Proline. The theoretical composition of this peptide includes one residue of Lysine, three of Alanine, one of Arginine, two of Glycine, and two of Proline. The analysis provides a quantitative profile of the amino acids present, which should align with these expected ratios. smolecule.com

Table 1: Theoretical Amino Acid Composition of this compound

| Amino Acid | Three-Letter Code | One-Letter Code | Expected Ratio |

| Lysine | Lys | K | 1 |

| Alanine | Ala | A | 3 |

| Arginine | Arg | R | 1 |

| Glycine | Gly | G | 2 |

| Proline | Pro | P | 2 |

Mass Spectrometry (MS) for Sequence and Purity Assessment

Mass spectrometry is an indispensable tool in peptide analysis, providing precise information on molecular weight, sequence, and purity. Various MS techniques are employed to gain a comprehensive understanding of the peptide's primary structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides. In ESI-MS, the peptide is ionized directly from a solution, typically producing multiply charged ions. The resulting mass spectrum displays a series of peaks, each corresponding to the peptide molecule with a different number of charges. By deconvoluting this series of peaks, the monoisotopic molecular weight of the peptide can be determined with high accuracy. For this compound, the expected monoisotopic mass is approximately 880.5 Da. The observation of a predominant peak corresponding to this mass would confirm the peptide's identity and indicate a high degree of purity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-MS/TOF) is another soft ionization technique widely used for peptide analysis. In this method, the peptide is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser beam desorbs and ionizes the peptide, typically forming singly charged ions. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. MALDI-MS/TOF analysis of this compound would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at approximately 881.5 Da. This technique is highly sensitive and provides a rapid confirmation of the peptide's molecular weight and purity.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for de novo sequencing of peptides. In an MS/MS experiment, a specific precursor ion, such as the [M+H]⁺ ion of this compound, is selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed in a second mass spectrometer. The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide's sequence. For this compound, the fragmentation pattern would be analyzed to confirm the precise order of the nine amino acids.

Table 2: Expected Monoisotopic Masses of b- and y-ions for this compound

| Sequence | b-ion | y-ion |

| Lys | 129.10 | 881.50 |

| Ala | 200.14 | 752.40 |

| Arg | 356.24 | 681.36 |

| Ala | 427.28 | 525.26 |

| Gly | 484.30 | 454.22 |

| Pro | 581.35 | 397.20 |

| Pro | 678.41 | 300.15 |

| Gly | 735.43 | 203.09 |

| Ala | 806.47 | 146.07 |

Secondary Structure Determination of this compound

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy is a non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, primarily the peptide backbone amide bonds.

For this compound, CD analysis would provide a global assessment of its secondary structure content. Given the high flexibility imparted by glycine and the presence of the Pro-Pro sequence, the peptide is unlikely to form stable α-helices or β-sheets. Instead, its conformation is expected to be a mixture of a polyproline II (PPII) helix and random coil. acs.orgresearchgate.net A PPII helix is a left-handed, extended structure with three residues per turn, a conformation favored by proline-rich sequences. nih.govwikipedia.org

A typical CD spectrum for a peptide in a PPII conformation shows a strong negative band around 204-206 nm and a weaker positive band near 228 nm. researchgate.netresearchgate.net A disordered or random coil peptide typically exhibits a single, strong negative band below 200 nm. umich.eduresearchgate.net Analysis of the CD spectrum of this compound would reveal the predominant conformational state in solution.

Illustrative CD Spectral Data for Common Peptide Secondary Structures

| Secondary Structure | Positive Band (approx. nm) | Negative Band(s) (approx. nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~216 |

| Polyproline II (PPII) Helix | ~228 | ~205 |

| Random Coil | ~212 | ~198 |

This table represents characteristic values for different secondary structures. The actual spectrum would be a composite of all conformations present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide I/II Bands

Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about the vibrational modes of a molecule and is a powerful tool for analyzing peptide secondary structure. nih.gov The analysis focuses primarily on the amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands of the peptide backbone. lew.roshimadzu.com The amide I band, arising mainly from C=O stretching vibrations, is particularly sensitive to the hydrogen-bonding pattern and geometry, making it an excellent indicator of secondary structure. researchgate.net

For this compound, the FTIR spectrum would be deconvoluted to identify the frequencies corresponding to different structural elements. A significant challenge in interpreting the FTIR spectrum of this peptide is the potential for overlapping signals from the side chains of Arginine and Lysine, which are known to have absorption bands within the amide I region. nih.govresearchgate.net Specifically, Arginine's side chain has absorption bands near 1673 cm⁻¹ and 1633 cm⁻¹. nih.gov

Illustrative FTIR Amide I Band Positions for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (low freq.), 1680-1700 (high freq., antiparallel) |

| β-Turn | 1660–1685 |

| Polyproline II (PPII) / Random Coil | 1640–1648 |

This table shows typical frequency ranges. Deconvolution of the experimental spectrum is required to assign and quantify the contributions of each structural component.

Higher-Order Structural Analysis of this compound in Solution

To move beyond a global picture of secondary structure and obtain detailed atomic-level information, higher-order analytical techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nmims.edunih.gov The process involves assigning the chemical shifts of all atoms, measuring structural restraints, and then calculating a family of structures consistent with these restraints.

Two-dimensional (2D) NMR experiments are crucial for resolving individual proton signals and identifying their spatial relationships. The general workflow involves:

Spin System Identification: Experiments like TOCSY (Total Correlation Spectroscopy) are used to identify all protons belonging to a single amino acid residue's spin system.

Sequential Assignment: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy) experiment is then used to connect adjacent residues. nih.govuzh.ch The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are typically less than 5 Å apart, providing distance restraints that are fundamental for structure calculation. youtube.com For a peptide of this size, ROESY is often preferred as it avoids the issue of zero-crossing NOEs that can occur in medium-sized molecules. columbia.edu

The pattern of observed NOEs reveals the peptide's conformation. For instance, strong sequential Hα(i) to HN(i+1) NOEs indicate an extended conformation, like a PPII helix, while specific medium-range NOEs would be indicative of turn structures.

Illustrative NOE-Derived Inter-proton Distance Restraints

| NOE Intensity | Upper Distance Bound (Å) |

|---|---|

| Strong | < 2.7 |

| Medium | < 3.5 |

| Weak | < 5.0 |

This table provides a general classification used in structure calculations. The intensity of NOESY/ROESY cross-peaks is calibrated to derive these distance restraints. nih.gov

The precise chemical shift of a proton is highly sensitive to its local electronic environment and, therefore, to the peptide's conformation. Databases of amino acid chemical shifts in known secondary structures serve as a valuable reference. ccpn.ac.uknih.govosaka-u.ac.jp For this compound, deviations of the observed Hα chemical shifts from random coil values can indicate the presence of ordered structures. For example, Hα protons in a PPII helix generally have chemical shifts that are slightly upfield (lower ppm) compared to their random coil values. Analysis of the chemical shifts of all assigned protons provides a layer of conformational information that complements the NOE data.

Illustrative ¹H Chemical Shift Ranges (ppm) for Residues in this compound

| Amino Acid | Hα | Hβ | Hγ | Hδ | Amide (HN) |

|---|---|---|---|---|---|

| Lysine (Lys) | 4.1-4.4 | 1.7-1.9 | 1.4-1.6 | 1.6-1.8 | 8.0-8.5 |

| Alanine (Ala) | 4.1-4.4 | 1.3-1.5 | - | - | 8.0-8.4 |

| Arginine (Arg) | 4.1-4.4 | 1.7-1.9 | 1.5-1.7 | 3.1-3.3 | 8.0-8.5 |

| Glycine (Gly) | 3.8-4.0 | - | - | - | 8.1-8.6 |

| Proline (Pro) | 4.2-4.5 | 1.9-2.2 | 1.9-2.2 | 3.5-3.8 | - |

This table shows approximate chemical shift ranges based on public databases like the BMRB. bmrb.io Actual values are conformation-dependent.

Small-Angle X-ray Scattering (SAXS) for Overall Shape and Size

Illustrative SAXS-Derived Parameters

| Parameter | Description | Illustrative Value for a Flexible Nonapeptide |

|---|---|---|

| Radius of Gyration (Rg) | The root mean square distance of the object's parts from its center of mass. | ~10 - 14 Å |

| Maximum Dimension (Dmax) | The longest distance between any two atoms in the particle. | ~30 - 40 Å |

| Kratky Plot Profile | Indicates the degree of folding and flexibility. | Hyperbolic, non-plateauing curve |

These values are estimations for a flexible peptide of this size and would be precisely determined from the experimental scattering data.

Impurity Profiling and Characterization of this compound

Impurity profiling is a critical aspect of the characterization of synthetic peptides like this compound. Impurities can arise during the synthesis process, purification, or upon storage and may include deletion sequences, insertion sequences, or chemically modified forms of the peptide. Regulatory agencies often recommend an orthogonal approach, utilizing multiple sensitive analytical techniques to establish a comprehensive impurity profile. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of synthetic peptides and their related impurities. researchgate.netbiopharminternational.com These methods offer high resolution and sensitivity for separating the target peptide from structurally similar impurities. biopharminternational.com Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography employed for this purpose. acs.org

The separation in RP-HPLC is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically a C18 or C8 alkyl-bonded silica) and a polar mobile phase. A gradient elution is commonly used, where the concentration of an organic modifier (like acetonitrile) in the aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is gradually increased to elute compounds of increasing hydrophobicity.

UPLC systems, which utilize smaller particle size columns (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. waters.com This enhanced separation power is particularly beneficial for resolving complex mixtures of peptide impurities that may be present in low concentrations. biopharminternational.com

The detection of the eluting compounds is typically performed using UV absorbance, often at a wavelength of 214 nm where the peptide bond absorbs strongly. waters.com Coupling the HPLC or UPLC system to a mass spectrometer (LC-MS) provides an additional dimension of analysis, allowing for the determination of the molecular weights of the main peptide and its impurities, which is invaluable for their identification and characterization. biopharminternational.comnih.gov

Common impurities that can be identified and quantified using HPLC and UPLC include:

Deletion sequences: Peptides lacking one or more amino acid residues from the target sequence.

Insertion sequences: Peptides containing one or more additional amino acid residues.

Incompletely deprotected side chains: Peptides where protecting groups used during synthesis have not been fully removed.

Oxidized forms: Particularly of methionine or tryptophan residues, if present.

Deamidated forms: Of asparagine or glutamine residues, if present.

Table 1: Representative HPLC/UPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 45% B over 30 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 214 nm |

| Injection Volume | 5 µL |

Table 2: Illustrative Impurity Profile of this compound by UPLC-UV (214 nm)

| Peak | Retention Time (min) | Area % | Probable Identity |

| 1 | 12.5 | 0.25 | Deletion Impurity (e.g., des-Ala) |

| 2 | 14.8 | 98.5 | This compound |

| 3 | 15.3 | 0.50 | Diastereomeric Impurity |

| 4 | 16.1 | 0.75 | Insertion Impurity (e.g., +Gly) |

While HPLC and UPLC are powerful separation techniques, they can sometimes fail to resolve isomeric impurities, such as diastereomers (peptides containing a racemized amino acid) or structural isomers (peptides with the same amino acid composition but a different sequence). nih.goviu.edu Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), offers an orthogonal gas-phase separation dimension that can often resolve these challenging isomers. acs.orgacs.org

IMS separates ions based on their size, shape, and charge in a gas-filled drift tube under the influence of a weak electric field. youtube.com Compact ions with smaller collision cross-sections will travel through the drift gas faster than more extended ions of the same mass-to-charge ratio. This allows for the separation of isomers that may have identical masses and similar chromatographic retention times but different three-dimensional structures. iu.edu

For a peptide like this compound, IMS could be particularly useful for identifying and differentiating impurities that are difficult to separate by chromatography alone, such as a diastereomer containing D-Alanine instead of L-Alanine. The subtle difference in the three-dimensional structure of the diastereomer can lead to a different drift time in the IMS cell, allowing for its detection and characterization. youtube.com

High-resolution IMS techniques, such as differential ion mobility spectrometry (DIMS) or field asymmetric waveform ion mobility spectrometry (FAIMS), can provide even greater resolving power for separating closely related peptide isomers. acs.orgacs.org These techniques separate ions based on the difference in their mobility in high and low electric fields.

Table 3: Conceptual Ion Mobility Spectrometry Data for Isomeric Separation of this compound

| Analyte | Mass-to-Charge (m/z) | Drift Time (ms) | Collision Cross Section (Ų) |

| This compound | 879.5 (for [M+H]⁺) | 25.4 | 310 |

| Diastereomeric Impurity (e.g., with D-Ala) | 879.5 (for [M+H]⁺) | 26.1 | 315 |

Conformational Analysis and Dynamics of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh

Influence of Amino Acid Sequence on Conformational Propensities in H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH

The primary sequence of a peptide is the principal determinant of its conformational preferences. In this compound, the specific arrangement of amino acids dictates its structural tendencies. Alanine (B10760859) (Ala) residues, for instance, have a high propensity for forming α-helical structures. nih.gov Conversely, Glycine (B1666218) (Gly) residues, lacking a side chain, impart significant conformational flexibility to the peptide backbone. nih.govresearchgate.net

The charged residues, Lysine (B10760008) (Lys) and Arginine (Arg), play a crucial role in both intra- and intermolecular interactions. Their positively charged side chains can form salt bridges with negatively charged residues (not present in this specific sequence but relevant in interactions with other molecules) or interact favorably with polar solvents. nih.govnih.gov The location of these charged residues within the sequence influences their exposure to the solvent and potential binding interactions. nih.gov For example, their placement can affect the peptide's ability to adsorb to membranes. nih.gov Reversing the sequence of a peptide, even a short one, creates a completely different molecule with potentially altered folding and functionality. reddit.com

Table 1: Amino Acid Properties in this compound

| Amino Acid | Code | Side Chain Property | Common Conformational Role |

|---|---|---|---|

| Lysine | Lys | Basic, Positively Charged | Surface exposure, potential for salt bridges |

| Alanine | Ala | Nonpolar, Small | High helix propensity nih.gov |

| Arginine | Arg | Basic, Positively Charged | Surface exposure, potential for H-bonds |

| Glycine | Gly | Nonpolar, Achiral | Increases backbone flexibility, common in turns researchgate.net |

| Proline | Pro | Nonpolar, Cyclic | Introduces kinks, restricts backbone, common in turns khanacademy.org |

Role of Proline Residues (Pro-Pro-Gly) in Peptide Flexibility and Turn Structures

The Pro-Pro-Gly motif within the this compound sequence has a profound impact on its structure. Proline is unique due to its cyclic side chain, which is bonded to the backbone nitrogen, creating a secondary amine. This structure restricts the rotation around the N-Cα bond, imparting significant rigidity and introducing kinks into the polypeptide chain. researchgate.netkhanacademy.org

The sequence Pro-Gly is a well-known and potent promoter of β-turn structures. nih.gov A β-turn is a secondary structure element where the polypeptide chain reverses its direction, a crucial feature for the folding of globular proteins and peptides. The flexibility of Glycine complements the rigidity of Proline to facilitate this turn. researchgate.net Specifically, the Pro-Gly sequence is key to forming β-hairpin structures. nih.gov Studies on peptides containing a D-Pro-Gly sequence have demonstrated its ability to direct β-hairpin folding. acs.org While the prolines in the subject peptide are L-isomers, the principle of the Pro-Gly turn remains significant.

Furthermore, polyproline sequences can adopt a specific helical structure known as a polyproline II (PPII) helix, which is a left-handed helix that does not rely on internal hydrogen bonds for stability. nih.gov Sequences rich in Proline, Glycine, and charged residues like Lysine have a tendency to form these PPII helices, which are often involved in protein-protein interactions and signal transduction. nih.gov The Pro-Pro-Gly segment could therefore induce either a tight β-turn or a more extended PPII-like conformation, contributing to the peptide's structural diversity.

Solvent Effects on the Conformation of this compound

The surrounding solvent environment critically influences the conformational equilibrium of peptides. For this compound, with its mix of charged, polar, and nonpolar residues, solvent effects are particularly pronounced.

In an aqueous (water) environment, the hydrophobic effect would drive the nonpolar Alanine side chains to cluster together, minimizing their contact with water. khanacademy.org Simultaneously, the polar and charged Lysine and Arginine side chains would be solvated and exposed on the peptide's surface. Water is a highly competitive hydrogen-bonding solvent, which can disrupt intramolecular hydrogen bonds, potentially favoring more extended or disordered conformations. rsc.org Computational studies on other peptides have shown that in water, a peptide may not exhibit a single preferred conformation but rather a dynamic mixture of structures. rsc.org

In contrast, in a nonpolar solvent like chloroform, intramolecular hydrogen bonds would be significantly strengthened, as there is no solvent competition. This environment would likely favor more compact, folded structures such as helices or well-defined turns. rsc.org Solvents like dimethyl sulfoxide (B87167) (DMSO), which are strong hydrogen bond acceptors, can also influence conformation, sometimes stabilizing different structures compared to water or chloroform. rsc.org The addition of alcohols to an aqueous solution can also denature a peptide by disrupting the hydration shell and interfering with hydrophobic interactions and hydrogen bonds. khanacademy.org

Temperature-Dependent Conformational Transitions in this compound

The conformation of this compound is sensitive to temperature changes. The stability of its folded structures is maintained by a delicate balance of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. As temperature increases, the kinetic energy of the molecule rises, which can overcome the energy of these weak interactions, leading to denaturation or a shift in the conformational equilibrium. khanacademy.org

Studies using techniques like ¹H NMR spectroscopy have shown that the chemical shifts of amide (NH) protons in peptides are temperature-dependent. ripublication.com A small temperature coefficient can indicate that a proton is involved in a stable intramolecular hydrogen bond and is shielded from the solvent, a hallmark of a folded structure. ripublication.com Conversely, a large coefficient suggests the proton is solvent-exposed and part of a flexible region of the peptide. ripublication.com

Differential Scanning Calorimetry (DSC) is another technique used to study temperature-dependent transitions. It measures the heat change associated with the unfolding of a molecule as the temperature is increased. nih.gov For peptides, this can reveal the melting temperature (Tm), which is the midpoint of the transition from a folded to an unfolded state. nih.gov Some proteins and peptides undergo local, reversible conformational changes at different temperatures, which can be functionally significant. nih.gov The strong temperature dependence of some biological receptors is thought to be driven by significant conformational changes in their protein components. pnas.org

Theoretical and Computational Approaches to Peptide Conformational Space

To fully understand the conformational landscape of this compound, theoretical and computational methods are indispensable. These approaches allow for the exploration of the vast number of possible three-dimensional structures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the peptide, revealing its folding processes, conformational transitions, and equilibrium dynamics. nih.gov

For a peptide like this compound, MD simulations in explicit solvent can provide detailed insights into:

Folding Pathways: How the peptide transitions from an unfolded state to a stable, folded conformation. nih.gov

Structural Stability: The stability of secondary structures like α-helices and β-turns can be assessed by monitoring hydrogen bonds and backbone dihedral angles over time. nih.gov

Solvent Interactions: The simulation explicitly models the interactions between the peptide and surrounding water molecules, providing a realistic view of solvation and the hydrophobic effect. mdpi.com

Flexibility and Dynamics: MD can identify which parts of the peptide are rigid and which are flexible, highlighting the dynamic nature of the molecule. uakron.edu

Simulations of lysine-based peptide dendrimers have demonstrated how these molecules can encapsulate other molecules, a process driven by flexibility and hydrophobic interactions that can be effectively studied with MD. mdpi.com

Monte Carlo (MC) Methods for Conformational Sampling

Monte Carlo (MC) methods offer a complementary approach to exploring the conformational space of a peptide. Instead of simulating a trajectory over time, MC methods generate a series of conformations through random changes to the coordinates (e.g., dihedral angles). mdpi.com Each new conformation is then accepted or rejected based on a probability criterion, typically related to its potential energy, ensuring that the sampled conformations follow a Boltzmann distribution.

The main advantage of MC methods is their ability to overcome potential energy barriers more easily than standard MD, which can get trapped in local energy minima. pnas.org This makes MC particularly effective for:

Global Optimization: Finding the lowest-energy conformation of a peptide. researchgate.net

Enhanced Sampling: Exploring a wider range of the conformational space to ensure all significant structures are identified. nih.govpnas.org

Thermodynamic Properties: Calculating properties like free energy and entropy by integrating over the sampled conformations.

Various advanced MC techniques, such as entropy-sampling and scaled-collective-variable Monte Carlo, have been developed to further enhance sampling efficiency for complex systems like peptides. pnas.orgnih.gov These methods are crucial for obtaining a statistically accurate picture of the distribution of conformations at a given temperature. pnas.org

Table 2: Comparison of MD and MC Methods for Peptide Simulation

| Feature | Molecular Dynamics (MD) | Monte Carlo (MC) |

|---|---|---|

| Core Principle | Solves Newton's equations of motion | Generates random conformational changes |

| Output | Time-dependent trajectory | Statistical ensemble of conformations |

| Strengths | Provides dynamic information (kinetics, pathways) | Efficient at overcoming energy barriers, good for thermodynamic properties |

| Limitations | Can get trapped in local energy minima | Does not provide true dynamic (time-dependent) information |

| Typical Application | Studying folding processes, dynamic behavior | Broad conformational sampling, finding global energy minima |

Integration of AI/Machine Learning in Conformational Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has significantly advanced the field of protein and peptide structure prediction. nih.gov These methods learn complex patterns and relationships from the vast amount of data available in biological databases like the PDB. nih.gov

The integration of AI/ML into predictive workflows can also involve using machine learning to refine the energy functions used in ab initio and fragment assembly methods or to improve the selection of fragments. mdpi.com

| AI/ML Model | Key Feature | Relevance to this compound | Expected Output |

| AlphaFold2 (adapted) | High-accuracy prediction of protein and peptide structures. nih.gov | Can be used to generate a set of high-confidence structural models. nih.govbiorxiv.org | A primary predicted structure with associated confidence scores (pLDDT) and potentially an ensemble of alternative conformations. |

| PepFlow | Specializes in predicting the full range of conformations for dynamic peptides. utoronto.casciencedaily.com | Ideal for capturing the conformational flexibility introduced by the Gly and Pro-Pro motifs. | A distribution of conformers representing the dynamic nature of the peptide in solution. |

| GRSA2-FCNN | Combines fragment assembly with Convolutional Neural Networks (CNN) for prediction. mdpi.com | The CNN can learn to select and assemble the most appropriate fragments for the given sequence. | A set of 5-10 final models ranked by metrics like TM-score and RMSD. |

Molecular Interactions and Recognition Mechanisms of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh

Fundamental Principles of Peptide-Target Recognition

Peptide-target recognition is a highly specific process governed by a combination of weak, non-covalent forces and dynamic structural adjustments. arturorobertazzi.itnih.gov The collective strength and spatial arrangement of these interactions determine the affinity and specificity of the peptide for its binding partner. For H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, the interplay between its charged, non-polar, and structurally rigid components is key to its recognition capabilities.

Non-covalent interactions are the primary drivers of molecular recognition, mediating the binding of peptides to their targets without the formation of permanent chemical bonds. nih.govwikipedia.org These forces, while individually weak, act in concert to create stable and highly specific complexes. The specific amino acid composition of this compound allows for a diverse range of such interactions.

Hydrogen Bonding: These are critical directional interactions that contribute to both structural stability and binding specificity. researchgate.netnih.gov For the given peptide, potential hydrogen bond donors include the amine groups in the backbones, the side chains of Lysine (B10760008) and Arginine, and the N-terminal amino group. Acceptors include the backbone carbonyl oxygens and the C-terminal carboxylate group. These groups can form crucial hydrogen bonds with a target protein or other biomolecules, contributing to the stability and specificity of the complex. researchgate.netacs.org

Electrostatic Interactions: These forces arise from the attraction between oppositely charged groups. The peptide possesses two basic amino acid residues, Lysine and Arginine, which are positively charged at physiological pH. researchgate.net These residues can form strong electrostatic interactions, or salt bridges, with negatively charged residues (e.g., Aspartate or Glutamate) on a target molecule. researchgate.netnih.gov Such interactions are often primary determinants of the initial long-range attraction between a peptide and its binding partner.

Hydrophobic Interactions: This effect is a major driving force in biomolecular recognition. nih.gov It arises from the tendency of non-polar molecules or parts of molecules to aggregate in an aqueous environment to minimize their disruptive contact with water. reddit.com The Alanine (B10760859) and Proline residues in this compound have non-polar, hydrophobic side chains. These residues will preferentially interact with hydrophobic pockets on a target's surface, releasing ordered water molecules and resulting in a favorable increase in entropy that strengthens the binding. researchgate.netnih.gov

Table 1: Contribution of Residues in this compound to Non-Covalent Interactions

| Interaction Type | Primary Contributing Residues | Nature of Interaction |

|---|---|---|

| Hydrogen Bonding | Lys, Arg, Peptide Backbone | Directional donor-acceptor interactions with polar groups on a target. |

| Electrostatic | Lys, Arg | Long-range attraction to negatively charged regions on a target. |

| Van der Waals | All residues | Short-range forces based on shape complementarity and close packing. |

| Hydrophobic | Ala, Pro | Aggregation of non-polar side chains to exclude water and increase entropy. |

Peptides often exist as a flexible ensemble of conformations in solution. The process of binding to a target is frequently accompanied by a significant structural rearrangement in either the peptide, the target, or both. nih.gov This dynamic process can be described by two primary models: induced fit and conformational selection.

In the induced fit model, the initial binding of the peptide to the target is followed by a conformational change in one or both molecules, leading to an optimized, high-affinity complex. taylorandfrancis.comquora.com Conversely, the conformational selection model posits that the unbound peptide already exists in an equilibrium of different conformations, and the target selectively binds to a pre-existing, binding-competent state, thereby shifting the equilibrium. nih.govnih.govpnas.org In many biological systems, binding is a combination of both mechanisms, where selection of a favorable conformation is followed by minor adjustments to optimize the fit. nih.gov

For this compound, the presence of two consecutive Proline residues is structurally significant. This Pro-Pro motif introduces a rigid kink in the peptide backbone, which can act as a recognition element. nih.gov The flexibility afforded by the Glycine (B1666218) residues allows the peptide chain to adopt various conformations, potentially facilitating the initial interaction before locking into a more defined structure upon binding. The transition from a disordered state to a structured, bound state is a common feature of peptide-protein interactions. nih.gov

Interactions with Model Biological Systems (excluding clinical/safety/dosage)

To understand the fundamental molecular interactions of this compound, its behavior is studied in simplified, well-controlled model systems that mimic aspects of a cellular environment.

Lipid bilayers and vesicles serve as excellent models for cellular membranes, allowing for the study of peptide-lipid interactions in a controlled setting. nih.govuu.nl Peptides containing both cationic (positively charged) and hydrophobic residues, such as this compound, are known to interact strongly with these model membranes.

The initial interaction is typically driven by electrostatics. frontiersin.org The positively charged side chains of Lysine and Arginine are attracted to the negatively charged phosphate (B84403) headgroups of phospholipids in the bilayer. researchgate.netnih.gov Arginine, with its guanidinium (B1211019) group, is capable of forming stronger, bidentate hydrogen bonds with phosphate groups compared to the primary amine of Lysine, potentially leading to a more stable interfacial binding. researchgate.netfrontiersin.orgnih.govacs.org Following this initial electrostatic tethering, the hydrophobic residues—Alanine and Proline—can insert into the non-polar, acyl chain core of the lipid bilayer. nih.gov This partitioning into the membrane is driven by the hydrophobic effect. acs.org

Table 2: Predicted Roles of this compound Residues in Lipid Membrane Interaction

| Residue Type | Specific Residues | Predicted Role in Membrane Interaction |

|---|---|---|

| Cationic | Lys, Arg | Electrostatic attraction and hydrogen bonding with phospholipid headgroups. |

| Hydrophobic | Ala, Pro | Insertion into the non-polar lipid acyl core, driven by the hydrophobic effect. |

| Flexible | Gly | Allows conformational adjustments of the peptide backbone at the membrane interface. |

Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful, surface-specific technique used to study the structure and orientation of molecules at interfaces. nih.goviitrpr.ac.inresearchgate.net It is ideal for probing peptide-lipid interactions in real-time and without the need for labels. nih.govnih.gov

The principle of SFG involves overlapping two laser beams—one at a fixed visible frequency (ω_VIS_) and one tunable in the infrared (ω_IR_)—at an interface. ekspla.comwashington.edu A signal is generated at the sum of the two frequencies (ω_SFG_ = ω_VIS_ + ω_IR_). Because this is a second-order nonlinear optical process, a signal is only generated in a medium that lacks inversion symmetry, a condition that is met at an interface but not in the bulk solution. ekspla.comwashington.edumdpi.com When the IR frequency is resonant with a vibrational mode of the interfacial molecules (e.g., the Amide-I band of the peptide backbone), the SFG signal is significantly enhanced. iitrpr.ac.inacs.org

By analyzing the SFG spectrum, researchers can obtain detailed information:

Secondary Structure: The frequency of the Amide-I band in the SFG spectrum is sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil) upon binding to the lipid monolayer. nih.govacs.org

Molecular Orientation: By using different polarizations of the incident and generated light, SFG can determine the average orientation of the peptide's structural elements relative to the plane of the lipid membrane. acs.orgacs.org

This technique could be used to directly observe the conformational changes of this compound as it adsorbs to and interacts with a model lipid bilayer. nih.gov

To dissect the rules of peptide recognition, peptides are often studied in complex with generic, stable, and well-characterized protein structures known as scaffolds. nih.govbath.ac.uknih.gov This approach helps to understand how specific sequence motifs contribute to binding affinity and selectivity.

The sequence of this compound contains motifs that suggest potential interactions with specific types of protein domains. The Pro-Pro-Gly sequence is particularly noteworthy. Proline-rich motifs are the canonical binding partners for Src Homology 3 (SH3) domains, which are common modules in signaling proteins. nih.govnih.govbrandeis.edu SH3 domains typically recognize a minimal Pro-X-X-Pro consensus sequence that adopts a left-handed polyproline type II (PPII) helix conformation. nih.govcellsignal.com The binding specificity is often conferred by residues flanking the proline core. nih.govbohrium.com For instance, a positively charged residue like Arginine is often critical for specific recognition by certain SH3 domains. nih.govcellsignal.com

Therefore, a generic SH3 domain could serve as a model protein scaffold to investigate the binding properties of the Pro-Pro-Gly-Ala motif within the peptide. Experimental approaches like peptide grafting onto stable scaffolds or screening against libraries of protein domains can elucidate the precise structural and energetic contributions of each residue to the binding event. nih.govmdpi.comosti.gov

Enzymatic Studies (e.g., if this compound acts as a Substrate for Peptidases for fundamental mechanistic studies)

The susceptibility of the nonapeptide this compound to enzymatic cleavage by peptidases is a critical area of investigation for understanding its metabolic fate and potential biological activity. Peptidases, enzymes that hydrolyze peptide bonds, exhibit varying degrees of substrate specificity, which can be exploited for fundamental mechanistic studies. The primary structure of this compound, with its combination of basic (Lys, Arg), small hydrophobic (Ala), and imino acid (Pro) residues, suggests potential cleavage sites for several classes of peptidases.

Trypsin-like Peptidases: These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely lysine (Lys) and arginine (Arg). Given the presence of Lys at the N-terminus and Arg at the third position, this compound is a putative substrate for trypsin and related enzymes. Enzymatic assays would likely demonstrate cleavage at the Arg-Ala bond, yielding the fragments H-Lys-Ala-Arg-OH and H-Ala-Gly-Pro-Pro-Gly-Ala-OH. The presence of Lys at the N-terminus would not be a primary cleavage site for trypsin unless it is preceded by another amino acid in a larger protein context.

Prolyl Peptidases: The two consecutive proline (Pro) residues in the sequence introduce significant conformational constraints, making the peptide bonds involving proline generally resistant to cleavage by many common proteases. However, specific prolyl peptidases, such as prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV), are specialized in cleaving bonds adjacent to proline residues. For instance, PEP could potentially cleave the peptide bond after the second Proline residue.

Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus of the peptide, respectively. The rate and extent of degradation by these enzymes would provide insights into the stability of the peptide's termini. The N-terminal Lys and C-terminal Ala are potential targets for aminopeptidases and carboxypeptidases, respectively.

Fundamental mechanistic studies employing this compound as a substrate would involve incubating the peptide with purified peptidases and analyzing the cleavage products over time using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Such studies would elucidate the peptide's stability in a biological environment and identify the specific enzymes responsible for its metabolism.

| Enzyme Class | Potential Cleavage Site(s) | Expected Fragments |

| Trypsin-like Peptidases | Arg-Ala | H-Lys-Ala-Arg-OH and H-Ala-Gly-Pro-Pro-Gly-Ala-OH |

| Prolyl Peptidases | Pro-Gly | H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-OH and H-Gly-Ala-OH |

| Aminopeptidases | N-terminal Lys | Lys and H-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH |

| Carboxypeptidases | Gly-Ala | H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-OH and Ala |

Computational Modeling of this compound Interactions

Computational modeling serves as a powerful tool to predict and analyze the molecular interactions of this compound with its potential biological targets. These in silico approaches provide valuable insights into the binding modes, affinities, and dynamics of the peptide-protein complexes, guiding further experimental validation.

Molecular Docking Simulations

Molecular docking simulations are employed to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific receptor protein. These simulations are instrumental in identifying key interacting residues and estimating the binding affinity. The process involves generating a multitude of possible conformations of the peptide within the binding site of the target protein and scoring them based on a force field that approximates the binding energy.

For this compound, potential targets for docking studies could include enzymes for which it might act as a substrate or inhibitor, or receptors where it could function as a signaling molecule. The presence of charged residues (Lys and Arg) suggests that electrostatic interactions will play a crucial role in the initial recognition and binding. The proline residues will likely influence the peptide's conformational flexibility, potentially pre-disposing it to a specific binding-competent state.

A hypothetical docking study of this compound with a trypsin-like protease would likely show the arginine side chain deeply buried in the S1 specificity pocket of the enzyme, forming salt bridges with acidic residues like aspartate. The rest of the peptide would then be positioned along the active site cleft, with other residues forming hydrogen bonds and van der Waals interactions with the enzyme.

| Parameter | Description | Predicted Outcome for this compound |

| Binding Affinity (ΔG) | The free energy of binding, indicating the stability of the peptide-protein complex. | Dependent on the specific target protein; expected to be in the micromolar to nanomolar range for a specific interaction. |

| Key Interacting Residues | Amino acids in the receptor's binding site that form significant interactions with the peptide. | The basic residues (Lys, Arg) are likely to interact with acidic residues in the target protein. The proline residues may interact with hydrophobic pockets. |

| Binding Mode | The specific orientation and conformation of the peptide within the binding site. | The extended conformation of the peptide may be favored, with the Arg side chain acting as a primary anchor point. |

Protein-Peptide Interaction Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-peptide complex, complementing the static picture obtained from molecular docking. By simulating the movements of atoms over time, MD can reveal the stability of the docked conformation, the flexibility of the peptide and protein, and the role of solvent molecules in the interaction. These simulations are crucial for understanding the allosteric effects and conformational changes that may occur upon peptide binding. nih.gov

Furthermore, MD simulations can be used to calculate binding free energies using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking. The study of non-local and side-chain-to-backbone hydrogen bonds can reveal their role in stabilizing helical conformations and influencing the folding process. nih.gov

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Stability of the peptide's conformation and the overall complex over time. | A stable RMSD would indicate a stable binding mode of the peptide within the target's active site. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues in the peptide and protein. | Higher fluctuations in certain regions of the peptide may indicate conformational adaptability upon binding. The Gly-Pro-Pro-Gly region is expected to show some flexibility. |

| Hydrogen Bond Analysis | Identification and persistence of hydrogen bonds between the peptide and protein. | Crucial for understanding the specificity and stability of the interaction, particularly involving the backbone and polar side chains. |

| Solvent Accessible Surface Area (SASA) | Changes in the solvent exposure of residues upon binding. | A decrease in SASA for key binding residues would confirm their involvement in the protein-peptide interface. |

Advanced Analytical Methodologies for the Study of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine two or more analytical methods, offer enhanced resolving power and information-rich data. They are indispensable for the detailed analysis of complex samples containing the target peptide and potential impurities.

LC-MS/MS for Structural Elucidation and Impurity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for peptide analysis. It couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.

In the analysis of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, an HPLC system, typically a reversed-phase column, separates the target peptide from synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides. The separated components then enter the mass spectrometer. The first stage of mass analysis (MS1) confirms the molecular weight of the intact peptide. The calculated monoisotopic mass of this compound is approximately 878.5 Da.

The second stage (MS/MS) involves selecting the parent ion (the protonated peptide, [M+H]+), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern, which primarily consists of b- and y-ions resulting from cleavage of the peptide bonds, allows for the definitive confirmation of the amino acid sequence. This detailed structural elucidation is critical for verifying the identity of the synthesized peptide. Furthermore, LC-MS/MS is highly sensitive for detecting and identifying low-level impurities, ensuring the purity profile of the final product.

Table 1: Exemplary MS/MS Fragmentation Data for this compound This table represents theoretical fragmentation data that would be expected from an LC-MS/MS analysis.

| Fragment Ion Type | Sequence | Calculated m/z |

|---|---|---|

| b2 | Lys-Ala | 200.15 |

| b3 | Lys-Ala-Arg | 356.25 |

| y1 | Ala | 90.05 |

| y2 | Gly-Ala | 147.08 |

| y3 | Pro-Gly-Ala | 244.13 |

Capillary Electrophoresis (CE) for Charge Variant Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. acs.orgnih.gov For peptides like this compound, CE, particularly Capillary Zone Electrophoresis (CZE), is highly effective for analyzing charge variants. nih.govresearchgate.net

Charge heterogeneity can arise from various modifications during synthesis or storage, such as deamidation of asparagine or glutamine (not present in this peptide) or the presence of counter-ions like trifluoroacetic acid (TFA). The peptide this compound possesses two basic amino acids, Lysine (B10760008) and Arginine, giving it a net positive charge at neutral and acidic pH. CZE can resolve species with subtle differences in charge, for instance, identifying variants where a basic residue is missing or modified. This method is crucial for ensuring the homogeneity of the peptide preparation, which is a critical quality attribute. thermofisher.com

Fluorescence Spectroscopy (e.g., FRET) for Distance Measurements and Conformational Changes

Fluorescence spectroscopy techniques are powerful tools for investigating the conformation and dynamics of peptides. Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. nih.govevidentscientific.com The efficiency of this transfer is highly sensitive to the distance between the two fluorophores, typically in the 1-10 nanometer range, making FRET a "spectroscopic ruler." utoronto.ca